prop-2-enyl 2-prop-2-enylhexanoate
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Overview
Description
Prop-2-enyl 2-prop-2-enylhexanoate is an organic compound classified as an ester. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-enyl 2-prop-2-enylhexanoate can be synthesized through the esterification reaction between hexanoic acid and prop-2-en-1-ol (allyl alcohol). The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl 2-prop-2-enylhexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Hexanoic acid or hexanal.
Reduction: Prop-2-en-1-ol and hexanol.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Prop-2-enyl 2-prop-2-enylhexanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flavoring agent in food chemistry.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Employed in the production of perfumes, flavorings, and other consumer products.
Mechanism of Action
The mechanism of action of prop-2-enyl 2-prop-2-enylhexanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may exert biological effects. The compound may also interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Allyl hexanoate: Similar in structure and properties, used in flavoring and perfumes.
Ethyl hexanoate: Another ester with similar applications but different odor profile.
Methyl butyrate: A smaller ester with distinct properties and uses.
Uniqueness
Prop-2-enyl 2-prop-2-enylhexanoate is unique due to its dual prop-2-enyl groups, which impart specific chemical and physical properties. This structural feature distinguishes it from other esters and contributes to its unique applications in various fields .
Properties
CAS No. |
108233-82-5 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
prop-2-enyl 2-prop-2-enylhexanoate |
InChI |
InChI=1S/C12H20O2/c1-4-7-9-11(8-5-2)12(13)14-10-6-3/h5-6,11H,2-4,7-10H2,1H3 |
InChI Key |
XQFACCHYXDPIEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC=C)C(=O)OCC=C |
Origin of Product |
United States |
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